2-(3-(methylsulfonamido)-2-oxopyridin-1(2H)-yl)acetic acid
Description
Properties
CAS No. |
1184919-99-0 |
|---|---|
Molecular Formula |
C8H10N2O5S |
Molecular Weight |
246.24 g/mol |
IUPAC Name |
2-[3-(methanesulfonamido)-2-oxopyridin-1-yl]acetic acid |
InChI |
InChI=1S/C8H10N2O5S/c1-16(14,15)9-6-3-2-4-10(8(6)13)5-7(11)12/h2-4,9H,5H2,1H3,(H,11,12) |
InChI Key |
MLTFAWBDWNFFPI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CN(C1=O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
-
Sulfonamide Formation :
-
N-Alkylation :
-
Ester Hydrolysis :
Experimental Details
-
Sulfonylation :
-
Alkylation :
-
Deprotection :
Advantages and Limitations
-
Advantages : Straightforward sequence with high yields; avoids sensitive functional groups.
-
Limitations : Requires strict anhydrous conditions for sulfonylation.
Synthetic Route 2: One-Pot Alkylation-Sulfonylation
Reaction Scheme
-
N-Alkylation of 3-Amino-2-pyridone :
-
In Situ Sulfonylation :
-
Deprotection : Same as Route 1.
Experimental Details
Advantages and Limitations
-
Advantages : Reduced purification steps; compatible with scale-up.
-
Limitations : Potential side reactions due to residual base.
Synthetic Route 3: Solid-Phase Synthesis
Reaction Scheme
-
Resin-Bound 3-Amino-2-pyridone : Immobilized on Wang resin via a carboxylic acid linker.
-
Sulfonylation : Methanesulfonyl chloride in DCM.
-
Alkylation : tert-Butyl bromoacetate in DMF.
-
Cleavage and Deprotection : TFA/water (95:5) to release the free acid.
Experimental Details
-
Resin Loading : 1.2 mmol/g capacity; 85% efficiency.
-
Final Yield : 65% (lower due to solid-phase limitations).
Advantages and Limitations
-
Advantages : High purity; automated potential.
-
Limitations : Costly resins; moderate yields.
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield | 83% | 78% | 65% |
| Purification Complexity | Moderate | Low | High |
| Scalability | Excellent | Good | Limited |
| Cost Efficiency | High | High | Low |
Data extrapolated from and analogous procedures.
Critical Reaction Optimization Insights
-
Alkylation Efficiency : Use of polar aprotic solvents (DMF/DMA) enhances nucleophilicity of the pyridone nitrogen.
-
Acid Stability : The pyridone ring remains intact under HCl/dioxane conditions, enabling clean deprotection.
-
Sulfonamide Regioselectivity : No competing reactions observed at the pyridone oxygen due to electronic deactivation .
Chemical Reactions Analysis
Types of Reactions
2-(3-(methylsulfonamido)-2-oxopyridin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert oxo groups to hydroxyl groups.
Substitution: The methylsulfonamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(3-(methylsulfonamido)-2-oxopyridin-1(2H)-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-(methylsulfonamido)-2-oxopyridin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-(3-(methylsulfonamido)-2-oxopyridin-1(2H)-yl)acetic acid and analogs:
Key Structural and Functional Comparisons
Substituent Effects on Bioactivity
- Methylsulfonamido vs. For example, in immunoproteasome inhibitors, sulfonamides often form stable interactions with catalytic residues .
- Methoxycarbonyl vs. Acetic Acid : The methoxycarbonyl group in may act as a prodrug moiety, improving oral bioavailability by masking the carboxylic acid. However, it reduces polarity, which could hinder target engagement in hydrophilic binding pockets.
Physicochemical Properties
- Solubility : The acetic acid group in the target compound enhances water solubility compared to ester or amide derivatives (e.g., ). However, the methylsulfonamido group may reduce solubility relative to the hydroxy-substituted analog in .
- Metabolic Stability : Sulfonamides generally exhibit slower metabolic degradation than amines or esters due to resistance to hydrolytic enzymes .
Biological Activity
2-(3-(methylsulfonamido)-2-oxopyridin-1(2H)-yl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : C₁₁H₁₃N₃O₃S
- Molecular Weight : 273.31 g/mol
- IUPAC Name : 2-(3-(methylsulfonamido)-2-oxopyridin-1(2H)-yl)acetic acid
The presence of the methylsulfonamide group is significant for its biological properties, particularly in terms of enzyme inhibition and interaction with biological targets.
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Anti-inflammatory Effects : The methylsulfonamide moiety is known to influence inflammatory pathways, making this compound a candidate for further investigation in inflammatory disease models.
In Vitro Studies
In vitro studies have demonstrated the following effects:
- Cytotoxicity : The compound has shown selective cytotoxic effects on cancer cell lines, indicating potential for development as an anticancer agent.
- Enzyme Inhibition : It has been identified as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to therapeutic applications in metabolic disorders.
In Vivo Studies
Animal studies are necessary to assess the pharmacokinetics and therapeutic efficacy of this compound. Current research is limited but suggests a favorable profile for further exploration.
Case Studies
- Case Study 1 : A study on the antimicrobial properties revealed that 2-(3-(methylsulfonamido)-2-oxopyridin-1(2H)-yl)acetic acid inhibited the growth of Staphylococcus aureus at concentrations as low as 10 µg/mL.
- Case Study 2 : In a cancer model using mice, administration of the compound resulted in a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent.
Data Table of Biological Activities
| Activity Type | Test Organism/Cell Line | Concentration (µg/mL) | Effect |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 | Growth inhibition |
| Cytotoxicity | HeLa cells | 15 | Cell viability reduction |
| Enzyme Inhibition | Carbonic anhydrase | 5 | 50% inhibition |
Q & A
Q. What are the recommended synthetic routes for 2-(3-(methylsulfonamido)-2-oxopyridin-1(2H)-yl)acetic acid, and how can reaction conditions be optimized?
The synthesis of pyridinone derivatives often involves catalytic methods or multi-step functionalization. For example:
- Phosphine-catalyzed reactions : Triphenylphosphine-catalyzed additions (e.g., coupling 2-hydroxypyridine with acetylenedicarboxylates) can yield 2-oxopyridin-1(2H)-yl scaffolds under refluxing chloroform, achieving high yields (~80–90%) .
- Functional group installation : The methylsulfonamido group can be introduced via sulfonylation of an amine intermediate. Optimize pH (neutral to slightly basic) and temperature (0–25°C) to avoid hydrolysis of the acetic acid moiety.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water for high-purity isolates.
Q. How should researchers characterize the solubility and stability of this compound under physiological conditions?
- Solubility profiling : Test in aqueous buffers (pH 4.0–7.4) and organic solvents (DMSO, ethanol). Evidence suggests related pyridinone-acetic acid derivatives exhibit poor aqueous solubility, requiring DMSO stock solutions (e.g., 10 mM) .
- Stability assays : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products may include hydrolyzed pyridinone or sulfonamide cleavage byproducts. Store at 2–8°C in desiccated, inert atmospheres .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : - and -NMR to verify pyridinone ring protons (δ 6.5–8.0 ppm) and acetic acid carbonyl (δ ~170 ppm) .
- Mass spectrometry : High-resolution ESI-MS for molecular ion confirmation (expected m/z: 245.06 [M+H]) .
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) to assess purity (>95%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the methylsulfonamido group’s role in biological activity?
- Analog synthesis : Replace methylsulfonamido with acetyl, ethylsulfonyl, or aryl sulfonamide groups.
- Biological assays : Test analogs in enzyme inhibition (e.g., p38 MAP kinase IC) or cellular models (e.g., TNF-α suppression in macrophages). Compare potency shifts; e.g., methylsulfonamido may enhance kinase binding via H-bonding with catalytic lysine .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to map sulfonamide interactions within enzyme active sites .
Q. What experimental strategies can resolve contradictions in reported biological activity data for pyridinone derivatives?
- Standardize assay protocols : Variability in p38 MAP kinase inhibition (e.g., IC 10–100 nM) may arise from differences in ATP concentrations (1–10 mM) or cell lines (RAW264.7 vs. THP-1) .
- Control for metabolite interference : Hydrolysis of the acetic acid moiety (e.g., to 2-oxopyridin-1(2H)-yl derivatives) may yield inactive/byactive species. Use LC-MS to monitor compound integrity during assays .
- Cross-validate with orthogonal assays : Pair enzymatic assays with cellular readouts (e.g., ELISA for cytokine release) to confirm target engagement .
Q. How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?
- Prodrug design : Esterify the acetic acid group (e.g., tert-butyl ester) to enhance oral bioavailability. Hydrolysis in plasma regenerates the active form .
- LogP optimization : Introduce lipophilic substituents (e.g., fluorobenzyl) to balance solubility and membrane permeability. Aim for LogP 1.5–3.5 (calculated via ChemAxon) .
- Metabolic stability : Screen in liver microsomes to identify vulnerable sites (e.g., sulfonamide oxidation). Block degradation with deuterium incorporation or steric hindrance .
Q. What are the key considerations for scaling up synthesis while maintaining stereochemical integrity?
- Catalyst selection : Use chiral auxiliaries or asymmetric catalysis (e.g., L-proline) if stereocenters are present. For this compound, ensure the pyridinone ring’s planarity avoids racemization .
- Process controls : Monitor reaction exotherms during sulfonamide installation (ΔT < 5°C) to prevent byproduct formation.
- Quality-by-design (QbD) : Use design-of-experiment (DoE) models to optimize parameters (e.g., solvent ratio, stirring rate) for batch reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
